molecular formula C18H19N7O B2535263 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 1286698-60-9

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2535263
CAS No.: 1286698-60-9
M. Wt: 349.398
InChI Key: RJUQTCFAGOCGKC-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: Researchers utilize this compound to study its interactions with proteins, enzymes, and other biomolecules.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, influencing their activity and function.

Comparison with Similar Compounds

When compared to similar compounds, 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide stands out due to its unique combination of pyrazole, pyridazine, and piperidine rings. Similar compounds include:

  • 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxylate
  • This compound derivatives These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(21-15-4-1-2-9-19-15)14-7-12-24(13-8-14)16-5-6-17(23-22-16)25-11-3-10-20-25/h1-6,9-11,14H,7-8,12-13H2,(H,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQTCFAGOCGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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